4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thiol derivatives.
Substitution Reactions: The introduction of the cyclohexyl and dichlorophenyl groups can be achieved through substitution reactions. For example, the reaction of 4-cyclohexyl-1,2,4-triazole-3-thiol with 2,4-dichlorobenzyl chloride under basic conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Amines and Alcohols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, while the thiol group can participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the dichlorophenyl group, which may result in different biological activities.
4-cyclohexyl-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol: Contains only one chlorine atom, potentially altering its chemical reactivity and biological properties.
Uniqueness
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclohexyl and dichlorophenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its potential as a versatile compound in various applications, including drug development and industrial chemistry.
Properties
IUPAC Name |
4-cyclohexyl-3-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVHAIVKQSTEDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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